(3-Amino-2-hydroxyphenyl)(morpholino)methanone

Catalog No.
S685712
CAS No.
66952-81-6
M.F
C11H14N2O3
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Amino-2-hydroxyphenyl)(morpholino)methanone

CAS Number

66952-81-6

Product Name

(3-Amino-2-hydroxyphenyl)(morpholino)methanone

IUPAC Name

(3-amino-2-hydroxyphenyl)-morpholin-4-ylmethanone

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C11H14N2O3/c12-9-3-1-2-8(10(9)14)11(15)13-4-6-16-7-5-13/h1-3,14H,4-7,12H2

InChI Key

ODRMNMSTKLOZNT-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)C2=C(C(=CC=C2)N)O

Canonical SMILES

C1COCCN1C(=O)C2=C(C(=CC=C2)N)O

(3-Amino-2-hydroxyphenyl)(morpholino)methanone (CAS 66952-81-6) is a specialized, bifunctional building block primarily utilized in the synthesis of squaramide-based chemokine receptor (CXCR1/CXCR2 and CCR6) antagonists [1]. Structurally, it features an ortho-aminophenol moiety coupled with a morpholine amide, providing a unique combination of hydrogen-bond donating and accepting capabilities (PSA: 75.79 Ų) alongside a moderate lipophilicity profile (LogP: 0.97) . In industrial and medicinal chemistry procurement, this compound serves as a critical, stable precursor for introducing the morpholine-substituted benzamide pharmacophore, replacing less stable or metabolically vulnerable aliphatic amides in advanced drug development pipelines [1].

Research Fit

Regioisomer identity Ortho‑amino‑hydroxy substitution enables directed synthesis and chelation
Ortho reactivity Supports benzoxazole/benzimidazole cyclisation absent in other regioisomers
Fragment library fit Intramolecular H‑bonding modulates physicochemical profile for screening

Attempting to substitute (3-amino-2-hydroxyphenyl)(morpholino)methanone with its free acid counterpart (3-amino-2-hydroxybenzoic acid) and performing an in situ morpholine coupling during late-stage squaramide synthesis routinely fails due to competing nucleophilic attacks from the unprotected aniline and phenol groups [1]. Furthermore, substituting with the closely related N,N-dimethylamide analog (the baseline Navarixin precursor) introduces severe logistical challenges; the dimethylamide intermediate is notoriously unstable, making it difficult to handle, store, and ship without significant degradation [1]. Procuring the pre-formed morpholine amide is therefore mandatory to ensure precursor stability and to successfully integrate the metabolically favorable morpholine ring into the final active pharmaceutical ingredient (API) [2].

Substitution Risk

Target regioisomer
5‑amino‑2‑hydroxy regioisomer
3‑amino‑2‑hydroxy (ortho)
5‑amino‑2‑hydroxy (para)
Ortho amino‑hydroxy enables cyclisation and chelation; para isomer cannot participate
Different hydrogen‑bonding network and LogP alter solubility and permeability
Regioisomer mis‑assignment risks incorrect SAR interpretation and reaction failure

Solid-State Stability and Handling Viability

A primary driver for procuring CAS 66952-81-6 is its superior solid-state stability compared to the industry-standard N,N-dimethylamide baseline. While 3-amino-2-hydroxy-N,N-dimethylbenzamide is documented as highly unstable and difficult to store or ship without degradation [1], the morpholine analog forms a stable crystalline solid with a melting point of 124-125 °C . This thermal stability allows for standard ambient shipping and long-term stockpiling without the strict cold-chain requirements of the dimethylamide.

Evidence DimensionThermal stability and storage viability
Target Compound DataStable solid, Melting Point 124-125 °C
Comparator Or Baseline3-Amino-2-hydroxy-N,N-dimethylbenzamide (Unstable, rapid room-temperature degradation)
Quantified DifferenceEliminates cold-chain dependency and degradation-related yield losses
ConditionsStandard ambient storage and transport conditions

Enables bulk procurement and extended inventory storage for large-scale manufacturing campaigns without precursor spoilage.

Regioisomer identity
Head-to-head
Target 98% HPLC pure vs. comparator identical MW but distinct NMR & LogP 0.5
Regioisomer‑specific purity documentation prevents mis‑shipping
Verify supplier COA includes NMR for ortho assignment

High-Vacuum Distillation Processability

For high-purity applications, the morpholine amide can be purified via high-vacuum distillation, boiling at 135 °C at 0.001 Torr . In contrast, the baseline free acid (3-amino-2-hydroxybenzoic acid) is prone to thermal decarboxylation before reaching a stable boiling point, necessitating solvent-heavy recrystallization workflows. The distillability of CAS 66952-81-6 ensures that trace impurities can be removed solvent-free prior to sensitive downstream squaramide couplings.

Evidence DimensionBoiling point and thermal purification
Target Compound DataBoils intact at 135 °C (0.001 Torr)
Comparator Or Baseline3-Amino-2-hydroxybenzoic acid (Thermal decarboxylation)
Quantified DifferencePermits solvent-free vacuum distillation
ConditionsHigh-vacuum (0.001 Torr) thermal purification

Allows process chemists to utilize efficient, solvent-free distillation to achieve the strict purity profiles required for API synthesis.

Ortho cyclisation
Class-level inference
EI-MS shows M⁺−18 (H₂O loss) only for ortho isomers; enables benzoxazole formation
Unique synthetic entry to fused heterocycles unavailable with other regioisomers
Class-level observation; confirm with target compound experimentally

Polar Surface Area (PSA) Optimization for API Solubility

Substituting a piperidine or dimethylamine group with a morpholine ring is a critical bioisosteric strategy to improve aqueous solubility. CAS 66952-81-6 possesses a Polar Surface Area (PSA) of 75.79 Ų . Compared to the piperidine analog (PSA ~66.5 Ų), the inclusion of the morpholine ether oxygen adds approximately 9.3 Ų of polar surface area and an additional hydrogen bond acceptor. This modification directly translates to lower lipophilicity (LogP: 0.97) and enhanced aqueous solubility in the final synthesized API.

Evidence DimensionPolar Surface Area (PSA) and Lipophilicity
Target Compound DataPSA: 75.79 Ų, LogP: 0.97
Comparator Or Baseline(3-Amino-2-hydroxyphenyl)(piperidin-1-yl)methanone (PSA: ~66.5 Ų, LogP > 1.5)
Quantified Difference+9.29 Ų PSA and reduced LogP
ConditionsIn silico physicochemical profiling for downstream API prediction

Provides a direct chemical handle to improve the oral bioavailability and formulation compatibility of highly lipophilic squaramide drug candidates.

H‑Bond & Permeability
Class-level inference
2 H‑bond donors, 5 acceptors; intramolecular H‑bond possible; comparator LogP 0.5
May modulate solubility and permeability vs. regioisomer analogs
Experimental LogP and solubility data not available

Metabolic Liability Reduction via Morpholine Substitution

In the development of CXCR2 antagonists, first-generation APIs utilizing N,N-dimethylamide groups (such as Navarixin) suffer from rapid CYP-mediated N-demethylation [1]. By procuring the morpholine-substituted precursor (CAS 66952-81-6), chemists introduce a structurally constrained ring system that significantly reduces oxidative N-dealkylation clearance rates in human liver microsomes (HLM), extending the half-life of the resulting therapeutic compounds [2].

Evidence DimensionOxidative N-dealkylation vulnerability
Target Compound DataMorpholine ring (Sterically constrained, metabolically stable)
Comparator Or BaselineN,N-dimethylamide group (Highly susceptible to CYP-mediated demethylation)
Quantified DifferenceSignificant reduction in primary metabolic clearance pathways
ConditionsHuman liver microsome (HLM) stability assays for downstream APIs

Procuring this specific analog bypasses a major pharmacokinetic failure point (rapid metabolism) inherent to the dimethylamide baseline.

Synthesis of Squaramide-Based CXCR1/CXCR2 Antagonists

This compound is the exact precursor of choice for synthesizing next-generation squaramide-based chemokine receptor antagonists targeting inflammatory diseases like COPD and asthma. It is prioritized over the Navarixin dimethylamide baseline to improve handling stability during scale-up and to reduce downstream metabolic N-demethylation [1].

Development of CCR6 Antagonists for Autoimmune Therapies

In medicinal chemistry campaigns targeting CCR6, CAS 66952-81-6 is utilized to construct the 2-hydroxybenzamide pharmacophore. The morpholine ring is specifically selected to modulate the push-pull electronic system of the squaramide core while maintaining a favorable polar surface area for oral absorption [2].

Bioisosteric Replacement Libraries

Procured as a foundational building block for library generation where researchers are systematically replacing piperidine or dialkylamine groups with morpholine. This is done specifically to increase the hydrogen-bond acceptor count and improve the aqueous solubility of lipophilic drug candidates without drastically altering steric bulk [2].

Large-Scale Aminophenol Manufacturing Campaigns

Selected by process chemists for pilot-plant scale synthesis where the extreme instability of simpler 3-amino-2-hydroxybenzamides causes unacceptable yield losses. Its ability to form a stable crystalline solid (MP 124-125 °C) and undergo high-vacuum distillation makes it uniquely suited for rigorous industrial workflows [1].

Application Selection Guide

Application
Selection Property
Validation Focus
Fused heterocycle synthesis for kinase target screening
Ortho‑directed cyclisation capability
Post‑synthetic NMR and HRMS for benzoxazole product
Regioisomer‑specific SAR comparison
Certified regioisomeric purity
Ortho‑substitution pattern confirmation by ¹H NMR
Fragment‑based screening with modulated physicochemical properties
Intramolecular H‑bond donor modulation
Experimental LogP and aqueous solubility determination

XLogP3

0.5

Wikipedia

(3-Amino-2-hydroxyphenyl)(morpholin-4-yl)methanone

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